molecular formula C17H18N2O4 B8631292 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid

Cat. No.: B8631292
M. Wt: 314.34 g/mol
InChI Key: AKJRAPRAIXDSKF-UHFFFAOYSA-N
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Description

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid is an organic compound that features a pyridine ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and benzoic acid derivatives, such as 4-(4-pyridinyl)benzoic acid and 4-(3-pyridinyl)benzoic acid .

Uniqueness

The uniqueness of 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-14-10-13(8-9-18-14)11-4-6-12(7-5-11)15(20)21/h4-10H,1-3H3,(H,20,21)(H,18,19,22)

InChI Key

AKJRAPRAIXDSKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

17-4 (1.0 g, 3.4 mmol) is slurried in CH3CN (40 mL). 10% KHSO4 (1.3 mL) and 30% H2O2 (0.957 mL) are added and the solution is cooled in an ice bath. NaClO2 (8.5 mmol, 770 mg) is added dropwise in 50 mL water over 20 min. The reaction is stirred for 16 hrs. The reaction mixture is diluted w/EtOAc and washed with saturated NaHCO3 (2×). The aqueous layers are combined, acidifed with 10% KHSO4, and extracted w/CH2Cl2 (2×) and EtOAc (2×) to give 17-5 as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 12.6-12.8 (bs, 1H), 9.9 (s, 1H), 8.3 (d, 1H), 8.0-8.1 (m, 3H), 7.9 (d, 2H), 7.3 (d, 1H), 1.5 (s, 9H). ##STR88## Ethyl 2-(4-(4-(2-(1,1-Dimethylethoxycarbonylamino)pyrid-4-yl)carbonylamino)phenoxy)acetate (17-6)
Name
17-4
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.957 mL
Type
reactant
Reaction Step Two
Quantity
770 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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